molecular formula C15H15N3O2S2 B5505324 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B5505324
M. Wt: 333.4 g/mol
InChI Key: TXNULLHLEMKCAG-UHFFFAOYSA-N
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Description

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a heterocyclic compound that features a thienopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving appropriate thieno and pyrimidine precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.

    Attachment of the Acetamide Moiety: The final step involves the coupling of the thienopyrimidine derivative with furan-2-ylmethylamine under suitable conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the thienopyrimidine core or the acetamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.

Scientific Research Applications

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its possible biological activities, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
  • 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
  • (5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid

Uniqueness

Compared to similar compounds, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide stands out due to the presence of the furan-2-ylmethyl group, which may confer unique biological activities and chemical properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-7-12(19)16-6-11-4-3-5-20-11/h3-5,8H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNULLHLEMKCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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